Methyl 1-(3-aminopropyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with methylamine and subsequent reduction . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .
Chemical Reactions Analysis
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidine derivatives .
Scientific Research Applications
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 1-(3-aminopropyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: A related compound used in similar chemical reactions and applications.
Ethyl piperidine-4-carboxylate: Another derivative with comparable properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 1-(3-aminopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3 |
InChI Key |
ZEDHCRXBAWUUMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCCN |
Origin of Product |
United States |
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